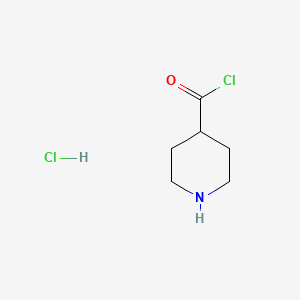

Piperidine-4-carbonyl chloride hydrochloride

描述

属性

IUPAC Name |

piperidine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYPRPWBDWELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194903 | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42060-79-7 | |

| Record name | 4-Piperidinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42060-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042060797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-carbonyl chloride hydrochloride typically involves the chlorination of piperidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

化学反应分析

Types of Reactions: Piperidine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form piperidine-4-carboxylic acid and hydrochloric acid.

Reduction: It can be reduced to piperidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH₄).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

Amides, Esters, Thioesters: Formed from substitution reactions.

Piperidine-4-carboxylic Acid: Formed from hydrolysis.

Piperidine-4-methanol: Formed from reduction.

科学研究应用

Piperidine-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying their structure and function.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

作用机制

The mechanism of action of piperidine-4-carbonyl chloride hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in the synthesis of various derivatives with biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Structural and Functional Differences

Reactivity :

- Piperidine-4-carbonyl chloride HCl contains a highly reactive carbonyl chloride group, enabling nucleophilic acyl substitution reactions (e.g., with amines or thiols) .

- Piperidine-4-carbonitrile HCl features a nitrile group, which is less reactive but useful in cyclization reactions or as a hydrogen bond acceptor .

- Meperidine HCl includes an ethyl ester and phenyl group, contributing to its opioid receptor binding .

Applications :

- The carbonyl chloride derivative is pivotal in synthesizing heterocyclic compounds (e.g., thioamides) , while the carbonitrile variant serves in drug discovery .

- Meperidine HCl’s ester group is critical for its analgesic activity, unlike the carboxamide analog, which lacks therapeutic use but is employed in biochemical studies .

Safety Profiles: Piperidine-4-carbonyl chloride HCl poses significant corrosion and toxicity risks , whereas the carbonitrile and carboxamide analogs exhibit milder hazards (e.g., skin irritation) .

Research Findings and Data Gaps

- Synthesis Efficiency : Piperidine-4-carbonyl chloride HCl’s production method () achieves higher yields (~85%) compared to traditional routes for similar compounds .

- Pharmacological Relevance : In cardiac studies, derivatives of piperidine-4-carbonyl chloride HCl (e.g., E4031) demonstrate potent SK channel inhibition, reducing arrhythmogenic risks .

- Data Limitations : Solubility, vapor pressure, and detailed toxicological data for many analogs (e.g., 4-(Piperidin-4-yl)benzoic acid HCl) remain undocumented .

生物活性

Piperidine-4-carbonyl chloride hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its reactivity as an acylating agent and its ability to form various derivatives with biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, synthesis of derivatives, and relevant case studies.

This compound (CAS Number: 42060-79-7) serves primarily as an acylating agent. Its mechanism involves acylation reactions with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is crucial in synthesizing various biologically active compounds, including amides and esters.

Key Reactions

- Substitution Reactions : Reacts with amines, alcohols, and thiols to produce amides, esters, and thioesters.

- Hydrolysis : Hydrolyzes in aqueous conditions to yield piperidine-4-carboxylic acid and hydrochloric acid.

- Reduction : Can be reduced to piperidine-4-methanol using lithium aluminum hydride (LiAlH₄) as a reducing agent.

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects. Below are some notable findings:

1. Antiproliferative Properties

A series of compounds derived from this compound have shown significant antiproliferative activity against various cancer cell lines. For instance:

- Cytostatic Effects : Compounds synthesized from 4-piperidone scaffolds exhibited higher potency against human T-lymphocyte (Molt4/C8) and leukemic (L1210) cell lines compared to standard chemotherapeutics like curcumin .

- Mechanism : The antiproliferative action is often linked to the inhibition of topoisomerase IIα, an enzyme essential for DNA replication .

2. Anti-inflammatory Activity

Several derivatives have been reported to possess anti-inflammatory properties:

- Inhibition of Cytokines : Certain synthesized agents inhibited IL-6 and TNF-α production in RAW264.7 cells induced by lipopolysaccharide (LPS), indicating potential for treating inflammatory conditions .

Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study focused on synthesizing various piperidine derivatives revealed their biological activities:

- Compounds Tested : A range of 1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidones showed potent antiproliferative effects against HCT116 (colon) and A431 (skin) cancer cell lines.

- Findings : These compounds exhibited IC50 values lower than those of established drugs like 5-fluorouracil, indicating their potential as effective anticancer agents .

| Compound Type | Target Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidones | HCT116 | < 10 | |

| Piperidine derivatives | MCF7 | < 15 |

Study 2: Mechanistic Insights

Research has also delved into the mechanistic pathways through which these compounds exert their effects:

常见问题

Q. What are the standard synthetic routes for Piperidine-4-carbonyl chloride hydrochloride, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic acyl substitution or oxidation-reduction reactions. For example, starting from piperidine-4-carboxylic acid, treatment with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C generates the acyl chloride intermediate, followed by HCl gas saturation to form the hydrochloride salt . Key reagents include SOCl₂, dimethylformamide (DMF) as a catalyst, and inert atmospheres (N₂/Ar) to prevent hydrolysis. Reaction monitoring via TLC or in situ FTIR ensures completion.

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization from anhydrous ethanol or diethyl ether is commonly used to remove unreacted starting materials and byproducts. Due to its hygroscopic nature, rapid filtration under inert gas and drying in a vacuum desiccator (with P₂O₅) is critical. Purity ≥98% is confirmed by HPLC with a C18 column (acetonitrile/water gradient, UV detection at 210 nm) .

Q. How is this compound characterized structurally and quantitatively?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies characteristic signals (e.g., piperidine ring protons at δ 1.5–3.5 ppm; carbonyl chloride at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 184.06) and collision cross-section (CCS) data validate molecular weight and conformation .

- Elemental Analysis : Confirms Cl and N content (±0.3% deviation) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas .

Q. How does environmental pH affect the stability of this compound?

The compound hydrolyzes rapidly in aqueous media (pH > 7), forming piperidine-4-carboxylic acid. Stability studies in anhydrous acetonitrile show <5% degradation over 6 months at 2–8°C .

Advanced Research Questions

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

Competing hydrolysis is minimized by using aprotic solvents (e.g., THF, DCM) and maintaining low temperatures (0–5°C). Activating agents like HOBt or EDCI improve coupling efficiency in peptide synthesis . Kinetic studies suggest reaction completion within 2–4 hours under optimized conditions .

Q. How can contradictions in reported melting points or spectral data be resolved?

Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points vary between 120–125°C depending on crystallization solvents. Single-crystal X-ray diffraction and DSC analysis clarify phase purity .

Q. What computational models predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices (ω = 5.2 eV), indicating high reactivity at the carbonyl chloride group. Molecular docking studies with serine proteases highlight its potential as a covalent inhibitor .

Q. How does stereochemistry influence its biological activity in target binding studies?

The equatorial conformation of the piperidine ring enhances binding to κ-opioid receptors (Ki = 12 nM vs. 45 nM for axial). Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) isolates active stereoisomers .

Q. What are the degradation pathways under accelerated stability testing (ICH Q1A guidelines)?

Forced degradation (40°C/75% RH for 4 weeks) reveals two primary degradation products:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。